![molecular formula C13H10O4S B14279983 Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide CAS No. 130439-83-7](/img/structure/B14279983.png)
Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide is a complex organic compound that belongs to the class of naphthoquinones This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide typically involves multi-step procedures. One common approach is the cyclization of appropriate precursors under oxidative conditions. For instance, starting from 2-hydroxy-1,4-naphthoquinones, the compound can be synthesized through a series of reactions including thermal cyclization with enamines or oxidative cycloaddition with enol ethers . Transition-metal catalysis and strong oxidants are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. Large-scale synthesis would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the dione functionalities to hydroxyl groups or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthoquinone and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Catalysts like palladium and other transition metals are often employed to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound and its derivatives are investigated for their therapeutic potential.
Industry: In the industrial sector, the compound is used in the development of organic semiconductors and photovoltaic materials.
作用机制
The mechanism of action of Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide involves its interaction with molecular targets and pathways. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. It also inhibits key signaling pathways such as the MAPK pathway, which is involved in cell proliferation and survival . These mechanisms contribute to its potential therapeutic effects, particularly in cancer treatment.
相似化合物的比较
Similar Compounds
Naphtho[2,3-c]thiophene-4,9-dione: This compound has a similar naphthoquinone-thiophene structure but differs in the position of the thiophene ring fusion.
Naphtho[2,3-b]thiophene-4,9-dione: Another closely related compound with slight structural variations that affect its chemical properties and applications.
Uniqueness
Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide is unique due to its specific fusion pattern and the presence of the 3,3-dioxide functionality. These structural features contribute to its distinct reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its promising biological activities make it a valuable subject of scientific research.
属性
CAS 编号 |
130439-83-7 |
|---|---|
分子式 |
C13H10O4S |
分子量 |
262.28 g/mol |
IUPAC 名称 |
4-methyl-3,3-dioxo-1,2-dihydrobenzo[e][1]benzothiole-6,9-dione |
InChI |
InChI=1S/C13H10O4S/c1-7-6-9-10(14)2-3-11(15)12(9)8-4-5-18(16,17)13(7)8/h2-3,6H,4-5H2,1H3 |
InChI 键 |
AVCPOPUTNSIZDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C3=C1S(=O)(=O)CC3)C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


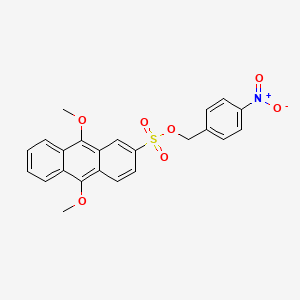
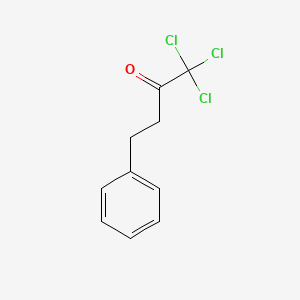


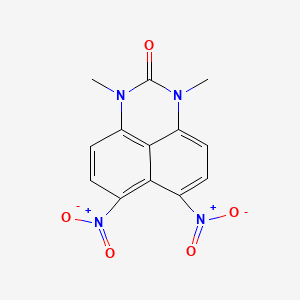


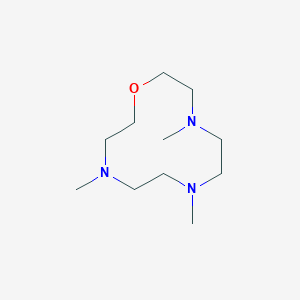

![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)
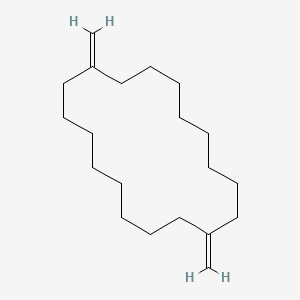
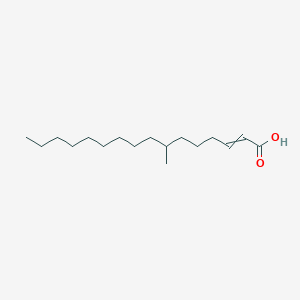
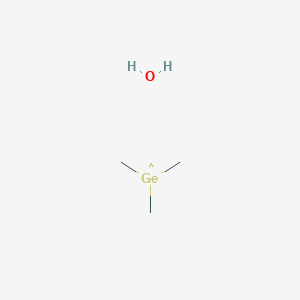
![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
